1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid
Overview
Description
1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a diazepane ring, a pyridine moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid typically involves multiple steps, starting with the construction of the diazepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to more reduced forms.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others, leading to structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural motifs, which can be further utilized in subsequent synthetic steps or applications.
Scientific Research Applications
1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound's unique properties can be harnessed in the development of advanced materials or chemical processes.
Mechanism of Action
The mechanism by which 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to a particular molecular target, such as an enzyme or receptor, leading to a biological response. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
1-Methanesulfonyl-4-(pyridin-2-ylmethyl)-1,4-diazepane-6-carboxylic acid
1-Methanesulfonyl-4-(pyridin-4-ylmethyl)-1,4-diazepane-6-carboxylic acid
1-Methanesulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-5-carboxylic acid
Uniqueness: 1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid stands out due to its specific substitution pattern and the presence of the methanesulfonyl group, which can impart unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-methylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-21(19,20)16-6-5-15(9-12(10-16)13(17)18)8-11-3-2-4-14-7-11/h2-4,7,12H,5-6,8-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSKKJOZNMAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC(C1)C(=O)O)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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